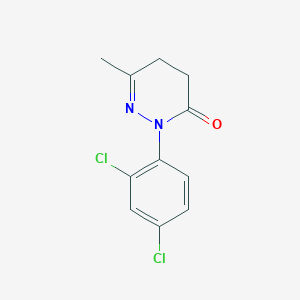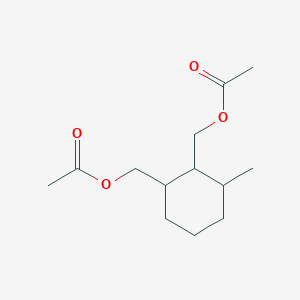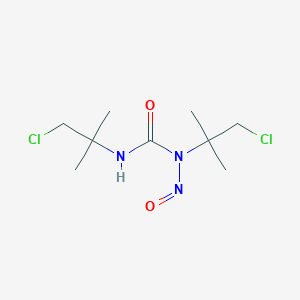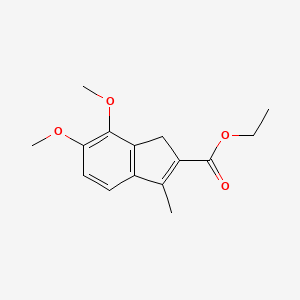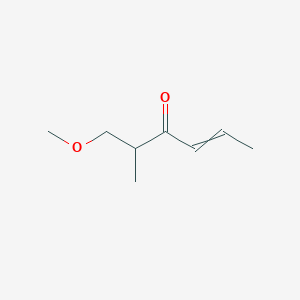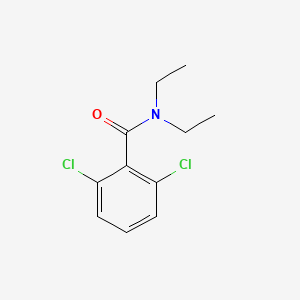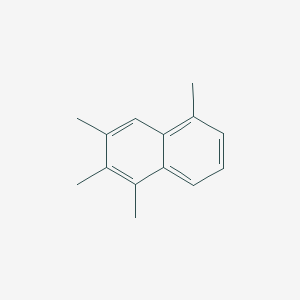
1,2,3,5-Tetramethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16. It belongs to the class of naphthalenes, which are characterized by a structure consisting of two fused benzene rings. This compound is notable for its four methyl groups attached to the naphthalene core at the 1, 2, 3, and 5 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of naphthalene with methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient methylation of naphthalene .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,5-Tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and hydrogenated naphthalenes .
Aplicaciones Científicas De Investigación
1,2,3,5-Tetramethylnaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3,5-tetramethylnaphthalene involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo electrophilic substitution reactions, which can modify biological molecules. The pathways involved include the activation of specific enzymes and receptors that interact with the naphthalene core .
Comparación Con Compuestos Similares
1,2,3,4-Tetramethylnaphthalene: Similar in structure but with methyl groups at different positions.
1,2,4,5-Tetramethylnaphthalene: Another isomer with a different arrangement of methyl groups.
Uniqueness: 1,2,3,5-Tetramethylnaphthalene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct arrangement allows for unique interactions in both chemical reactions and biological systems .
Propiedades
Número CAS |
13093-32-8 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1,2,3,5-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-6-5-7-13-12(4)11(3)10(2)8-14(9)13/h5-8H,1-4H3 |
Clave InChI |
SPRFQTHCMKLJEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=C(C2=CC=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



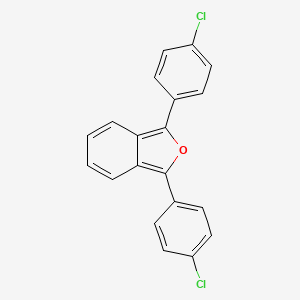


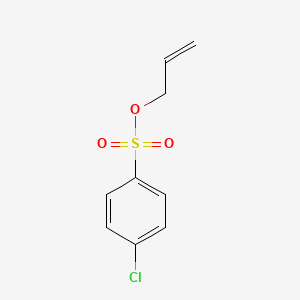
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
